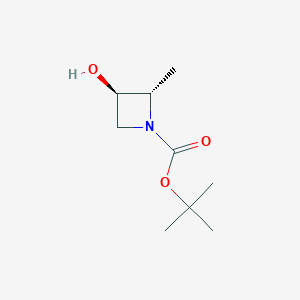

tert-Butyl (2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate

Description

tert-Butyl (2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate is a chiral azetidine derivative characterized by a four-membered nitrogen-containing ring (azetidine) with a tert-butoxycarbonyl (Boc) protecting group, a hydroxy substituent at the 3-position, and a methyl group at the 2-position. Its stereochemistry ((2S,3R)) is critical for its chemical behavior and biological interactions, making it a valuable intermediate in pharmaceutical synthesis, particularly in the development of stereoselective drugs . The compound is commercially available under CAS number 172017-35-5 (PBLJ1953) and is often utilized in asymmetric catalysis and peptidomimetic design due to its rigid structure and hydrogen-bonding capabilities .

Properties

IUPAC Name |

tert-butyl (2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6-7,11H,5H2,1-4H3/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLFUJCDADLZAJ-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate typically involves the use of tert-butyl esters. One efficient method for the preparation of tert-butyl esters involves the use of flow microreactors, which provide a more efficient, versatile, and sustainable process compared to traditional batch methods . Another method involves the use of tert-butyl hydroperoxide under metal-free conditions, which allows for the smooth progression of Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in one pot .

Industrial Production Methods

Industrial production methods for tert-butyl esters often involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, scalability, and sustainability, making them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new functionalized compounds.

Scientific Research Applications

tert-Butyl (2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate has several scientific research applications, including:

Chemistry: The compound is used in synthetic organic chemistry for

Biological Activity

tert-Butyl (2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₇NO₃

- CAS Number : 1638744-13-4

- Molecular Weight : 187.24 g/mol

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential applications in pharmacology.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit enzyme inhibition properties. For instance, studies on related azetidine derivatives have shown significant inhibition of enzymes such as acetylcholinesterase and β-secretase, which are crucial in Alzheimer’s disease pathology. The inhibition of these enzymes can lead to reduced amyloid-beta aggregation, a hallmark of Alzheimer's disease progression .

2. Antioxidant Activity

Preliminary studies suggest that this compound may possess antioxidant properties. Antioxidants are essential in mitigating oxidative stress, which is linked to various neurodegenerative diseases. While specific data on this compound's antioxidant capacity is limited, related compounds have demonstrated promising results in reducing reactive oxygen species (ROS) levels in cellular models .

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of azetidine derivatives on astrocytes exposed to amyloid-beta peptides. Results indicated that treatment with these derivatives significantly reduced cell death and inflammation markers such as TNF-α. This suggests that this compound could play a role in protecting neuronal cells from amyloid-induced toxicity .

Study 2: Enzyme Interaction

In vitro assays demonstrated that related azetidine compounds inhibited β-secretase with an IC50 value comparable to established inhibitors. This highlights the potential of this compound as a candidate for further development as a therapeutic agent targeting Alzheimer's disease .

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₇NO₃ |

| CAS Number | 1638744-13-4 |

| Molecular Weight | 187.24 g/mol |

| Enzyme Inhibition | β-secretase inhibition |

| Neuroprotective Activity | Reduction in TNF-α levels |

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of azetidine derivatives significantly influences their physical properties and reactivity. Key stereoisomers include:

- tert-Butyl (2S,3S)-3-hydroxy-2-methylazetidine-1-carboxylate (CAS: 171919-81-6, PBLJ1952): The (2S,3S) diastereomer exhibits distinct NMR profiles and crystallization behavior compared to the (2S,3R) form, impacting its solubility and purification requirements .

- tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate (CAS: 1638744-75-8): This enantiomer has a molecular weight of 187.24 and is sold at ≥97% purity, highlighting the importance of chiral resolution in industrial applications .

Table 1: Stereoisomeric Comparison

Structural Analogues with Functional Group Variations

- tert-Butyl 3-formylazetidine-1-carboxylate (CAS: 177947-96-5): Replacing the hydroxy group with a formyl substituent increases electrophilicity, making it reactive in nucleophilic additions. It has a lower molecular weight (185.22) and distinct solubility profiles (e.g., soluble in THF and DCM) compared to the hydroxy variant .

- tert-Butyl 3-(1-hydroxybutyl)-2-arylazetidine-1-carboxylates (e.g., compounds 1h, 1j in ): These derivatives feature extended alkyl or aryl chains, altering steric bulk and synthetic yields. For example, the 4-tert-butylphenyl variant (1j) is synthesized in 47% yield, higher than the 4-methoxyphenyl analogue (42%), suggesting substituent-dependent reaction efficiency .

Table 2: Functional Group Modifications

Comparison with Larger Heterocycles

- tert-Butyl (2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 156129-72-5): This pyrrolidine derivative (5-membered ring) has a hydroxymethyl group, increasing its hydrogen-bonding capacity and solubility (predicted density: 1.190 g/cm³). The larger ring reduces strain but enhances conformational flexibility, making it suitable for peptide backbone modifications .

Table 3: Ring Size and Substituent Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.